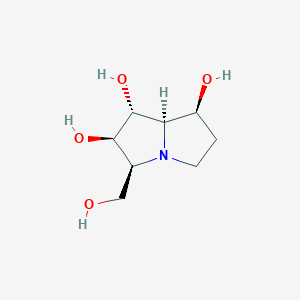
3,7a-Diepialexine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7a-Diepialexine is a polyhydroxylated pyrrolizidine alkaloid It is an epimer of australine, which means it has the same molecular formula but differs in the configuration at one specific carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of 3,7a-Diepialexine involves multiple steps. One common approach starts from a chiral 2,5-dihydropyrrole precursor. The synthesis includes diastereoselective reactions to ensure the correct configuration at the epimeric center. Key steps in the synthesis include regioselective epoxide ring-opening reactions and the use of the Mitsunobu reaction to invert the configuration at specific carbon atoms .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes developed in academic research can potentially be scaled up for industrial production. The use of chiral precursors and diastereoselective reactions would be critical in maintaining the desired stereochemistry on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
3,7a-Diepialexine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can be used to alter the functional groups, such as converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydride and alkyl halides are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield various alcohols.
Applications De Recherche Scientifique
3,7a-Diepialexine has several applications in scientific research:
Chemistry: It is used as a model compound in the study of stereoselective synthesis and reaction mechanisms.
Medicine: Its biological activity makes it a candidate for drug development, particularly in the area of enzyme inhibition.
Mécanisme D'action
The mechanism of action of 3,7a-Diepialexine involves its interaction with specific molecular targets, such as glycosidases. By inhibiting these enzymes, the compound can affect various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Australine: The parent compound, differing only in the configuration at one carbon atom.
Casuarine: Another polyhydroxylated pyrrolizidine alkaloid with similar biological activities.
Uniflorine A: A related compound with a different stereochemistry but similar functional groups.
Uniqueness
3,7a-Diepialexine is unique due to its specific stereochemistry, which can result in different biological activities compared to its epimers and other similar compounds. This uniqueness makes it a valuable compound for studying the effects of stereochemistry on biological activity .
Propriétés
Numéro CAS |
119065-82-6 |
|---|---|
Formule moléculaire |
C8H15NO4 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
(1R,2R,3S,7S,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol |
InChI |
InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1 |
Clé InChI |
AIQMLBKBQCVDEY-TVNFTVLESA-N |
SMILES |
C1CN2C(C(C(C2C1O)O)O)CO |
SMILES isomérique |
C1CN2[C@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)CO |
SMILES canonique |
C1CN2C(C(C(C2C1O)O)O)CO |
Synonymes |
3-epiaustraline 7-epiaustraline epiaustraline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















